molecular formula C6H2Br2F2 B009399 1,2-Dibromo-3,5-difluorobenzene CAS No. 101051-60-9

1,2-Dibromo-3,5-difluorobenzene

Cat. No. B009399
M. Wt: 271.88 g/mol
InChI Key: GABNJPUNFZFOJE-UHFFFAOYSA-N
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Description

1,2-Dibromo-3,5-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It appears as a white to off-white crystalline powder or flakes .


Synthesis Analysis

The synthesis of 1,2-Dibromo-3,5-difluorobenzene involves a Sonogashira cross-coupling reaction with different substituted acetylenes . This reaction proceeds with very good site-selectivity in favor of position 1, due to electronic and steric reasons .


Molecular Structure Analysis

The molecular weight of 1,2-Dibromo-3,5-difluorobenzene is 271.89 g/mol . It has a solid physical state at 20 degrees Celsius .


Chemical Reactions Analysis

1,2-Dibromo-3,5-difluorobenzene can undergo Sonogashira cross-coupling reactions with different substituted acetylenes . The reactions proceed with very good site-selectivity in favor of position 1 .


Physical And Chemical Properties Analysis

1,2-Dibromo-3,5-difluorobenzene has a melting point of 36.0 to 39.0 °C . It appears as a white to light yellow to dark green powder to crystal .

Scientific Research Applications

  • Studying molecular geometry and anisotropy of indirect fluorine-fluorine coupling (Otter, Gerritsen, & Maclean, 1973).
  • Researching the effects of fluorine substitution on molecular properties and solid-state organization (Renak et al., 1999).
  • Synthesis of functionalized fluorinated terphenyls (Sharif et al., 2013).
  • Studying the deprotonation and functionalization of 1,3-dichlorobenzene and 1,3-dibromobenzene (Heiss, Marzi, & Schlosser, 2003).
  • Research for obtaining stable benzaldehydes from oligobromobenzenes (Luliński & Serwatowski, 2003).
  • Studying the chemical shifts and coupling constants of its isotopomers (Ernst, Lincoln, & Wray, 1976).
  • Synthesis of difluorinated ortho-terphenyls and 2-bromo-3,5-difluoro-biphenyls (Sharif et al., 2010).
  • Valuable precursors for various organic transformations, particularly reactions based on the intermediate formation of benzynes (Diemer, Leroux, & Colobert, 2011).
  • As a versatile solvent for organometallic chemistry and transition-metal-based catalysis (Pike, Crimmin, & Chaplin, 2017).
  • In Sonogashira cross-coupling reactions to prepare various fluorinated benzene derivatives (Reimann et al., 2012).

Safety And Hazards

1,2-Dibromo-3,5-difluorobenzene can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, mist, gas or vapours . Protective measures such as wearing gloves, eye protection, and face protection are advised .

properties

IUPAC Name

1,2-dibromo-3,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABNJPUNFZFOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90905919
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3,5-difluorobenzene

CAS RN

139215-43-3, 10105-60-9
Record name 1,2-Dibromo-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139215-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90905919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Sharif, S Reimann, A Villinger, P Langer - Synlett, 2010 - thieme-connect.com
The Suzuki-Miyaura reaction of 1, 2-dibromo-3, 5-difluorobenzene with two equivalents of arylboronic acids gave difluorinated ortho-terphenyls. The reaction with one equivalent of …
Number of citations: 15 www.thieme-connect.com
S Reimann, K Wittler, S Schmode… - European Journal of …, 2013 - Wiley Online Library
Site‐selective Sonogashira cross‐coupling reactions of 1,4‐dibromo‐2‐(trifluoromethyl)benzene have been performed, affording a variety of functionalized alkynyl‐substituted (…
S Reimann, P Ehlers, M Sharif, K Wittler… - Catalysis …, 2012 - Elsevier
A variety of mono- and diethynyl substituted fluorinated benzene derivatives was prepared by Sonogashira cross coupling reactions of 1,2-dibromo-3,5-difluorobenzene. The reactions …
Number of citations: 10 www.sciencedirect.com
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com
M Sharif, A Maalik, S Reimann, H Feist, J Iqbal… - Journal of Fluorine …, 2013 - Elsevier
A variety of fluorinated terphenyls were prepared by site-selective Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, such as 1,2-dibromo-3,5-difluorobenzene, …
Number of citations: 16 www.sciencedirect.com
GM Bernard, RW Schurko - Magnetic resonance in chemistry, 1995 - Wiley Online Library
Long‐range isotope shifts, Δδ, due to 37 Cl/ 35 Cl and 81 Br/ 79 Br, in the 19 F NMR spectra of some substituted benzenes are reported. The shifts appear to be invariant to solvent and …
GM Bernard - 1996 - mspace.lib.umanitoba.ca
I thank Dr. Frank Fkuska for the many engaging conversations over the past few years. I also thank him, along with Dr. Jim peeling, for reading this thesis. I thank Dr-Kirk Marat and Mr. …
Number of citations: 4 mspace.lib.umanitoba.ca
CSS Kumar, A Shukla, TS Mahesh - Physics Letters A, 2016 - Elsevier
Quantum state after measuring a degenerate observable is given by Lüders and von Neumann state update rules. While the former preserves superpositions, the latter does not. Even …
Number of citations: 7 www.sciencedirect.com
K Islam, H Narjinari, A Kumar - Asian Journal of Organic …, 2021 - Wiley Online Library
Polyacetylene bridged π‐conjugated polyaromatic hydrocarbons (PAHs) have found wide applications in the fabrication of organic field‐effect transistors (OFETs), organic light emitting …
Number of citations: 7 onlinelibrary.wiley.com
M Sharif Akbar - Dissertation, Rostock, Universität …
Number of citations: 4

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